molecular formula C19H28N4O4 B2622552 N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2034284-31-4

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2622552
CAS No.: 2034284-31-4
M. Wt: 376.457
InChI Key: ZXHMEZQIVWBTSP-UHFFFAOYSA-N
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Description

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a dimethylcarbamoyl group, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a dimethylcarbamoyl group. This is followed by the introduction of the methoxyphenyl group through a series of substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It can be used in biological studies to investigate its effects on various cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and ethanediamide-based molecules, such as:

  • N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide
  • N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-chlorophenyl)methyl]ethanediamide

Uniqueness

What sets N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-22(2)19(26)23-10-8-14(9-11-23)12-20-17(24)18(25)21-13-15-6-4-5-7-16(15)27-3/h4-7,14H,8-13H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMEZQIVWBTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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